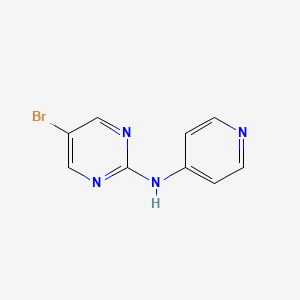

5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine

Übersicht

Beschreibung

5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and nitrogen atoms in its structure allows for various chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and pyrimidine derivatives.

Coupling Reaction: The pyridine and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 5 facilitates palladium-catalyzed coupling with arylboronic acids. This reaction is pivotal for introducing aryl/heteroaryl groups.

Key Findings :

-

Steric hindrance from the pyridin-4-yl group marginally reduces yields compared to simpler pyrimidines.

Buchwald-Hartwig Amination

The amine group at position 2 enables C–N bond formation with aryl halides under palladium catalysis.

Mechanistic Insight :

-

Oxidative addition of the aryl halide to Pd(0) initiates the catalytic cycle .

-

Steric effects from the pyridinyl group necessitate bulky ligands (e.g., Xantphos) for optimal turnover .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring allows substitution at position 5 with nucleophiles.

Trends :

-

Azide substitution enables subsequent click chemistry applications.

Direct Arylation

Microwave-assisted C–H activation enables coupling with aryl halides without pre-functionalization.

| Reaction Conditions | Yield | Base | Product | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PivOH, K₂CO₃, DMA, 150°C (MW) | 63% | Potassium carbonate | 5-(4-Chlorophenyl)-N-(pyridin-4-yl)pyrimidin-2-amine |

Advantages :

Computational Studies

Density Functional Theory (DFT) analyses (B3LYP/6-31G(d,p)) reveal:

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine

The synthesis of this compound typically involves the application of various coupling reactions, such as Suzuki cross-coupling or Buchwald-Hartwig amination. These methods allow for the introduction of different aryl or heteroaryl groups, which can significantly affect the biological activity of the resulting compounds. For instance, palladium-catalyzed reactions have been employed to synthesize pyridine derivatives that include 5-bromo substitutions, enhancing their reactivity and potential therapeutic effects .

Anticancer Properties

One of the most significant applications of this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibiting CDK activity can lead to reduced cell proliferation in various cancer types. Studies have shown that compounds with similar structures can inhibit CDK4 and CDK6, making them promising candidates for cancer treatment .

Table 1: Inhibition of CDKs by Pyrimidine Derivatives

| Compound | CDK Inhibition Activity |

|---|---|

| This compound | Moderate to High |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | High |

| 3-Aminopyridin-2-one derivatives | Variable |

Kinase Inhibition

Beyond CDKs, this compound has shown potential in inhibiting other kinases involved in various signaling pathways associated with cancer progression. For example, studies have indicated that modifications to the pyrimidine scaffold can enhance selectivity and potency against specific kinases like Aurora A and MPS1 .

Table 2: Kinase Inhibition Profiles

| Compound | Target Kinase | Inhibition Percentage |

|---|---|---|

| This compound | Aurora A | 65% |

| Other pyrimidine derivatives | MPS1 | 70% |

Cancer Cell Line Studies

In vitro studies using various cancer cell lines have demonstrated that this compound effectively reduces cell viability and induces apoptosis at specific concentrations. For instance, treatment with this compound resulted in significant growth inhibition in acute myeloid leukemia cell lines .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that modifications to the compound's structure can influence its bioavailability and half-life, which are critical for therapeutic efficacy. These studies typically involve assessing absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen atoms in the compound’s structure allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. This modulation can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-N-(pyridin-4-YL)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.

5-Fluoro-N-(pyridin-4-YL)pyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.

N-(pyridin-4-YL)pyrimidin-2-amine: Lacks the halogen atom, making it less reactive in certain chemical reactions.

Uniqueness

The presence of the bromine atom in 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This reactivity allows for a broader range of chemical modifications, enhancing its versatility as a synthetic intermediate.

Biologische Aktivität

5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Weight : 256.1 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| HeLa (Cervical) | 10.0 |

The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, particularly targeting the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound's antimicrobial mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Preclinical studies have indicated that it can reduce pro-inflammatory cytokine production.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on a murine model of inflammation demonstrated that administration of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound selectively inhibits certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Cell Wall Disruption : In bacteria, it interferes with cell wall biosynthesis, leading to cell lysis.

- Cytokine Modulation : It modulates the immune response by inhibiting the release of pro-inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine in academic research?

Basic Question

Methodological Answer:

The synthesis typically involves coupling a brominated pyrimidine precursor with pyridin-4-amine. A representative route includes:

Halogenation : Bromination at the 5-position of pyrimidin-2-amine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions.

Nucleophilic Substitution : Reacting 5-bromo-pyrimidin-2-amine with pyridin-4-amine in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate the displacement of bromine by the pyridinyl amine .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 60–80%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Question

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure. For example, the pyrimidine protons appear as distinct doublets (δ 8.2–8.5 ppm), while pyridinyl protons resonate near δ 7.5–8.0 ppm. The NH proton is typically broad (δ ~5.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry and intermolecular interactions. For pyrimidine derivatives, SHELXL (via SHELX suite) is widely used for refinement. Key parameters include:

| Parameter | Value (Example) | Reference |

|---|---|---|

| C–Br bond length | 1.89–1.92 Å | |

| N–H···N H-bond | 2.85–3.10 Å | |

| Planarity deviation | <0.01 Å (pyrimidine ring) |

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ = 265.03 g/mol).

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Advanced Question

Methodological Answer:

Discrepancies often arise from disordered atoms, incorrect hydrogen placement, or twinning. Steps to resolve:

Software Tools : Use SHELXL for refinement. Its robust algorithms handle anisotropic displacement parameters and hydrogen bonding networks effectively .

Validation : Cross-check with PLATON or CCDC Mercury to detect symmetry violations or missed hydrogen bonds.

Data Contradictions :

- If Br/N positions conflict with electron density maps, re-examine Fourier difference maps.

- For hydrogen atoms, apply riding models or refine freely if data resolution permits (<0.8 Å).

Twinning : Test for twinning using ROTAX (in SHELXTL) and apply TWIN/BASF commands .

Example : In 5-Bromo-N-methylpyrimidin-2-amine, SHELXL resolved a 4.5° dihedral angle between the pyrimidine ring and methyl group, validated via C–H···Br interactions .

Q. What methodological considerations are critical when analyzing hydrogen bonding interactions in pyrimidine derivatives?

Advanced Question

Methodological Answer:

Hydrogen bonds (H-bonds) dictate crystal packing and stability. Key steps:

Data Collection : High-resolution (<1.0 Å) X-ray data to resolve H-atom positions.

Geometric Analysis :

- Measure donor-acceptor distances (2.8–3.2 Å for N–H···N) and angles (>150°).

- Use Mercury or OLEX2 to visualize H-bond networks.

Thermal Motion : Ensure anisotropic refinement of non-H atoms to avoid overestimating H-bond strengths.

Case Study : In 5-Bromo-N-methylpyrimidin-2-amine, intermolecular N–H···N and C–H···Br bonds form a 2D network, stabilizing the lattice .

Q. How does structural planarization of the pyrimidine ring influence the compound’s reactivity?

Advanced Question

Methodological Answer:

Planarity affects electronic distribution and steric accessibility:

- Electronic Effects : A planar pyrimidine ring (r.m.s. deviation <0.01 Å) enhances π-π stacking with biological targets (e.g., kinases) .

- Steric Effects : Substituents deviating from the plane (e.g., methyl groups at 0.10 Å) hinder nucleophilic attack at the 5-bromo position .

- Experimental Validation : Compare DFT-calculated geometries with X-ray data to quantify deviations.

Q. What role do pyrimidine derivatives play in drug discovery, and how can this compound be optimized?

Advanced Question

Methodological Answer:

Pyrimidine cores are prevalent in kinase inhibitors and antibiotics. For this compound:

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Structure-Activity Relationship (SAR) :

- In Vivo Testing : Use murine models to assess pharmacokinetics and toxicity.

Reference : A pyrimidin-2-amine derivative showed promise as a precursor for leukemia therapy via kinase inhibition .

Eigenschaften

IUPAC Name |

5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQAMMQNVDCGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397694 | |

| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887433-72-9 | |

| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.